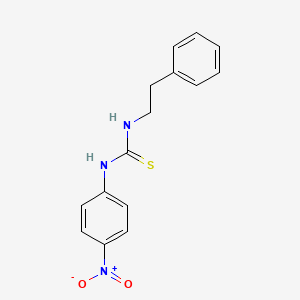

((4-Nitrofenil)amino)((2-feniletil)amino)metano-1-tiona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

((4-Nitrophenyl)amino)((2-phenylethyl)amino)methane-1-thione is a complex organic compound with a unique structure that includes both nitrophenyl and phenylethyl groups attached to a thione moiety

Aplicaciones Científicas De Investigación

Biological Applications

1. Anticancer Activity

Research indicates that ((4-Nitrophenyl)amino)((2-phenylethyl)amino)methane-1-thione exhibits significant anticancer properties. Studies have demonstrated its efficacy against various cancer types, particularly leukemia and breast cancer. The compound induces cell cycle arrest and inhibits cancer cell proliferation, making it a candidate for further development in cancer therapy .

2. Antiviral Properties

The compound has shown promise in antiviral applications, specifically against viruses such as hepatitis C and influenza. Its mechanism of action involves interference with viral replication processes, suggesting potential for therapeutic development in virology .

Synthesis and Characterization

The synthesis of ((4-Nitrophenyl)amino)((2-phenylethyl)amino)methane-1-thione typically involves multi-step reactions that incorporate thiosemicarbazone chemistry. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Ultraviolet-visible (UV-vis) spectroscopy, and High Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound .

Toxicity and Safety

Preliminary studies indicate low toxicity levels in animal models, with no significant adverse effects observed during experiments. However, standard safety protocols should be followed when handling this chemical to mitigate any potential risks associated with its use .

Current Research Trends

Ongoing research focuses on optimizing the anticancer effects of ((4-Nitrophenyl)amino)((2-phenylethyl)amino)methane-1-thione through structural modifications to enhance its efficacy and bioavailability. Additionally, investigations into its antiviral mechanisms are underway to better understand its potential therapeutic roles .

Implications in Drug Design

The unique structural attributes of ((4-Nitrophenyl)amino)((2-phenylethyl)amino)methane-1-thione position it as a valuable scaffold for drug development. Its dual activity as both an anticancer and antiviral agent presents opportunities for creating multi-target therapeutics that could address complex diseases more effectively .

Limitations and Future Directions

Despite its promising applications, the compound's low solubility in aqueous environments presents challenges for formulation in clinical settings. Future research should focus on enhancing solubility and exploring delivery mechanisms that could improve therapeutic outcomes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ((4-Nitrophenyl)amino)((2-phenylethyl)amino)methane-1-thione typically involves the reaction of 4-nitroaniline with 2-phenylethylamine in the presence of a thiocarbonyl reagent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

((4-Nitrophenyl)amino)((2-phenylethyl)amino)methane-1-thione undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields ((4-aminophenyl)amino)((2-phenylethyl)amino)methane-1-thione, while substitution reactions can produce a variety of alkylated or acylated derivatives .

Mecanismo De Acción

The mechanism by which ((4-Nitrophenyl)amino)((2-phenylethyl)amino)methane-1-thione exerts its effects involves interactions with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thione moiety can interact with metal ions and other electrophiles. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparación Con Compuestos Similares

Similar Compounds

- ((4-Nitrophenyl)amino)((2-indol-3-ylethyl)amino)methane-1-thione

- ((4-Nitrophenyl)amino)((2-phenylethyl)amino)methane-1-thione

Uniqueness

((4-Nitrophenyl)amino)((2-phenylethyl)amino)methane-1-thione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development .

Actividad Biológica

((4-Nitrophenyl)amino)((2-phenylethyl)amino)methane-1-thione is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting key findings from various studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Chemical Formula: C15H15N3O2S

Molar Mass: 301.36 g/mol

CAS Number: 219521-60-5

The compound features a nitrophenyl group, a phenylethyl group, and a thione moiety, which contribute to its unique chemical properties and biological activities. The structural characteristics facilitate interactions with biological targets, making it a subject of interest in medicinal chemistry.

Mechanisms of Biological Activity

The biological activity of ((4-Nitrophenyl)amino)((2-phenylethyl)amino)methane-1-thione is attributed to several mechanisms:

- Electron Transfer Reactions: The nitrophenyl group can participate in electron transfer processes, potentially affecting redox-sensitive pathways in cells.

- Metal Ion Interaction: The thione moiety is known to interact with metal ions, which can modulate various biochemical pathways.

- Nucleophilic Substitution: The amino groups present in the compound can engage in nucleophilic substitution reactions, leading to the formation of various derivatives with enhanced biological properties.

Antimicrobial Activity

Research indicates that derivatives of ((4-Nitrophenyl)amino)((2-phenylethyl)amino)methane-1-thione exhibit significant antimicrobial properties. A study conducted on similar compounds demonstrated their effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This table summarizes the MIC values for different microorganisms, indicating that the compound has varying levels of efficacy against different pathogens.

Anticancer Potential

The anticancer properties of ((4-Nitrophenyl)amino)((2-phenylethyl)amino)methane-1-thione have been explored in several studies. A notable investigation assessed its effects on cancer cell lines, revealing that the compound induces apoptosis and inhibits cell proliferation.

Case Study: In Vitro Analysis

In vitro studies using human breast cancer cell lines (MCF-7) showed that treatment with the compound resulted in:

- Reduced Viability: A significant decrease in cell viability was observed at concentrations above 50 µM.

- Apoptotic Induction: Flow cytometry analysis indicated an increase in apoptotic cells after treatment with ((4-Nitrophenyl)amino)((2-phenylethyl)amino)methane-1-thione .

Research Findings

Recent studies have further elucidated the metabolic pathways involved in the biological activity of this compound. For instance, research on its metabolites revealed that it undergoes reduction and N-acetylation processes in vivo, which may enhance its therapeutic efficacy .

Comparison with Similar Compounds

Comparative studies with structurally similar compounds have shown that ((4-Nitrophenyl)amino)((2-phenylethyl)amino)methane-1-thione exhibits unique reactivity patterns and biological activities. For example:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| ((4-Nitrophenyl)amino)((2-indol-3-ylethyl)amino)methane-1-thione | Moderate anticancer activity | Indole group enhances interaction with DNA |

| ((4-Nitrophenyl)amino)((2-phenylethyl)amino)methane-1-thione | Strong antimicrobial and anticancer activity | Thione moiety facilitates metal ion binding |

This comparison highlights the distinct advantages of ((4-Nitrophenyl)amino)((2-phenylethyl)amino)methane-1-thione in terms of its broad spectrum of biological activities.

Propiedades

IUPAC Name |

1-(4-nitrophenyl)-3-(2-phenylethyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S/c19-18(20)14-8-6-13(7-9-14)17-15(21)16-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,16,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJOLZDYSBDFJSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.